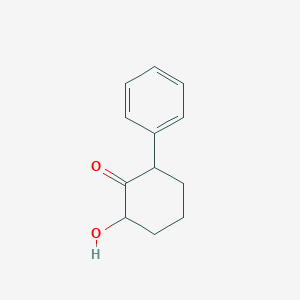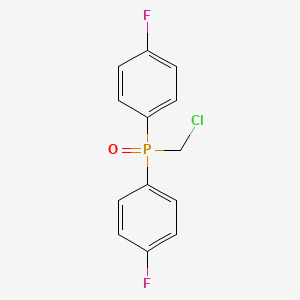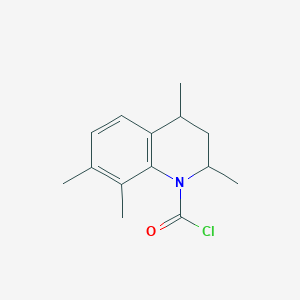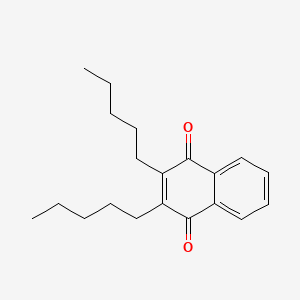
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes.
Substitution Reactions: Introduction of the dimethylamino groups and other substituents through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Techniques like continuous flow reactors and automated synthesis may be employed for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing new acridine derivatives with potential biological activities.
Catalysis: Employed as a catalyst or ligand in various organic reactions.
Biology
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.
DNA Intercalation: Studied for its ability to intercalate into DNA, which can be useful in cancer research.
Medicine
Anticancer Research: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Drug Development: Used as a lead compound for developing new therapeutic agents.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its chromophoric properties.
Material Science: Applied in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and enzymes. The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
N-(4-((3,4-Dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of dimethylamino groups and the methanesulfonamide moiety
属性
| 106521-53-3 | |
分子式 |
C24H26N4O2S |
分子量 |
434.6 g/mol |
IUPAC 名称 |
N-[4-[(3,4-dimethylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26N4O2S/c1-15-10-12-19-23(16(15)2)25-20-9-7-6-8-18(20)24(19)26-21-13-11-17(27-31(5,29)30)14-22(21)28(3)4/h6-14,27H,1-5H3,(H,25,26) |
InChI 键 |
SYJDGAPDOGHJCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/no-structure.png)


![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
